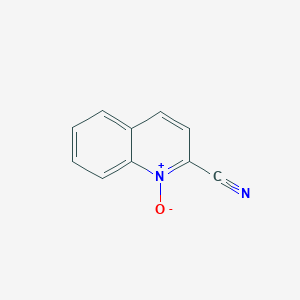

2-Cyanoquinoline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinolin-1-ium-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-7-9-6-5-8-3-1-2-4-10(8)12(9)13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBFQJVBKTVFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=[N+]2[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347208 | |

| Record name | 2-Cyanoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18457-79-9 | |

| Record name | 2-Cyanoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 2 Cyanoquinoline 1 Oxide

Photochemical Reactions of 2-Cyanoquinoline 1-oxide

The irradiation of this compound induces several key chemical transformations, primarily involving the N-oxide functional group. These reactions are highly dependent on the reaction conditions, such as the presence of acid and the nature of the solvent, which dictate the distribution of the resulting products. The principal photochemical processes include photo-alkoxylation and isomerization to benzoxazepine derivatives.

Photo-alkoxylation Reactions

Photolysis of this compound in alcoholic solvents in the presence of a strong acid leads to the formation of 6-alkoxy-2-cyanoquinolines. oup.comresearchgate.netresearchgate.net This novel photo-alkoxylation reaction provides a direct method for the functionalization of the quinoline (B57606) ring at the 6-position. oup.com The reaction's outcome is intricately linked to the concentration of the acid and the specific alcohol used as the solvent.

The concentration of acid plays a critical role in directing the photochemical reaction of this compound. When sulfuric acid is used in methanol (B129727), the irradiation of this compound yields 6-methoxyquinoline (B18371) 2-carbonitrile as the main product. oup.com As the concentration of sulfuric acid is decreased, the yield of the corresponding 6-hydroxyquinoline (B46185) 2-carbonitrile also decreases, suggesting that the hydroxylation is favored at very high acid concentrations. oup.com Conversely, at lower acid concentrations, the formation of products derived from an oxazepine intermediate becomes more prominent. oup.com

In the presence of hydrochloric acid, a competing reaction emerges, leading to the formation of 6-chloroquinoline (B1265530) 2-carbonitrile alongside the expected 6-alkoxyquinoline 2-carbonitrile. oup.comresearchgate.netresearchgate.net The relative ratio of these two products is highly dependent on the acid concentration.

The following table summarizes the effect of hydrochloric acid concentration on the product yields in the photolysis of this compound in various alcohols.

| Alcohol | HCl Concentration (vol.) | 6-Alkoxy-2-cyanoquinoline Yield (%) | 6-Chloro-2-cyanoquinoline Yield (%) | Starting Material Recovered (%) |

|---|---|---|---|---|

| Methanol | 1 | 45 | 21 | 15 |

| 3 | 25 | 35 | 20 | |

| Ethanol | 1 | 38 | 25 | 18 |

| 3 | 20 | 42 | 22 |

Data sourced from a study on the photochemical reaction of 2-cyanoquinoline 1-oxides in acidic alcohol. oup.com

The choice of alcohol as the solvent also significantly influences the selectivity of the photo-alkoxylation reaction. While the reaction proceeds in various alcohols such as ethanol, isopropanol, and t-butanol, the efficiency of alkoxylation versus competing reactions like chlorination (in the presence of HCl) varies. oup.com Methanol appears to favor the alkoxylation process, whereas in t-butanol, the formation of the chlorinated product is more pronounced. oup.com

The table below illustrates the impact of different alcoholic solvents on the product distribution when the reaction is carried out in the presence of concentrated hydrochloric acid.

| Alcohol | 6-Alkoxy-2-cyanoquinoline Yield (%) | 6-Chloro-2-cyanoquinoline Yield (%) |

|---|---|---|

| Methanol | 45 | 21 |

| Ethanol | 38 | 25 |

| Isopropanol | 30 | 30 |

| t-Butanol | 15 | 40 |

Data sourced from a study on the photochemical reaction of 2-cyanoquinoline 1-oxides in acidic alcohol. oup.com

Formation of 6-Alkoxy-2-cyanoquinolines

The primary substitution products of the photolysis of this compound in acidic alcoholic solutions are 6-alkoxy-2-cyanoquinolines. oup.comresearchgate.netresearchgate.net For instance, irradiation in methanol containing sulfuric acid yields 6-methoxyquinoline 2-carbonitrile in significant amounts. oup.com Similarly, using other alcohols like ethanol, isopropanol, and t-butanol leads to the corresponding 6-ethoxy, 6-isopropoxy, and 6-t-butoxy derivatives, respectively. oup.com This reaction provides a novel and direct route to these substituted quinolines.

Isomerization Pathways

In addition to substitution reactions, this compound can undergo photochemical isomerization. This process is particularly favored in the absence of strong acids. oup.com The key intermediate in this rearrangement is believed to be an unstable oxaziridine (B8769555), which then rearranges to a more stable seven-membered ring system. researchgate.net

When this compound is irradiated in a neutral solvent such as pure methanol, the primary products are 3,1-benzoxazepine-2-carbonitriles. oup.comresearchgate.net This isomerization proceeds via the formation of an oxaziridine intermediate, which subsequently rearranges to the benzoxazepine structure. researchgate.net The presence of strong acids inhibits this isomerization pathway, favoring the photo-alkoxylation reaction instead. oup.com The formation of the benzoxazepine derivative is a significant transformation, converting the six-membered quinoline ring system into a seven-membered heterocyclic ring.

Role of Oxaziridine Intermediates in Photoreactions

The photochemistry of heteroaromatic N-oxides, including this compound, has been a subject of significant investigation. A key mechanistic aspect that has been widely postulated and studied is the role of oxaziridine intermediates. wur.nl

Upon irradiation, it is proposed that this compound can isomerize to a transient oxaziridine species. wur.nlresearchgate.net This three-membered ring containing oxygen, nitrogen, and carbon is highly strained and serves as a pivotal intermediate in the subsequent formation of various photoproducts. researchgate.netwikipedia.org The formation of this oxaziridine intermediate is thought to occur from the excited singlet state of the N-oxide. oup.com

While these oxaziridine intermediates are generally too unstable to be isolated, their existence is supported by the nature of the final products and by analogy to the photochemistry of other cyclic nitrones where stable oxaziridines have been isolated. wur.nl The decomposition of the oxaziridine intermediate derived from this compound can lead to the formation of a benzoxazepine derivative through rearrangement. researchgate.net It is this benzoxazepine that is often the isolable product of the photoreaction in non-hydroxylic solvents. oup.com

However, the intermediacy of oxaziridines in all photoreactions of heteroaromatic N-oxides is not universally accepted without debate. Some studies suggest that for certain transformations, particularly those leading to lactams in hydroxylic solvents, a different mechanism that does not involve an oxaziridine intermediate may be at play. wur.nl For this compound, which possesses an electron-withdrawing group at the 2-position, the formation of a stable oxazepine via the oxaziridine intermediate is a preferential pathway, irrespective of the solvent's nature. oup.com

Photochemical Reactions with Amines: N-Aminocarbostyril Formation

A noteworthy photochemical transformation of this compound occurs in the presence of amines, leading to the formation of N-aminocarbostyrils. researchgate.netindexcopernicus.com This reaction provides a novel synthetic route to this class of compounds. The process is initiated by the photoexcitation of the this compound. While the detailed mechanism is complex, it is understood to involve the interaction of the excited state of the N-oxide with the amine. This reaction highlights a unique reactivity pattern, diverging from the more commonly observed photorearrangements to oxazepines or lactams. researchgate.net

Halogenation Reactions

The introduction of halogen atoms onto the quinoline 1-oxide core is a significant transformation, enabling further synthetic modifications.

Gamma-Bromination (C4-Bromination) Reactions

The γ-position (C4) of the quinoline 1-oxide ring is susceptible to bromination. A successful method for the γ-bromination of quinoline 1-oxides, including this compound, involves the use of bromine in the presence of thallium triacetate in acetic acid. clockss.org This approach provides a means to achieve bromination at the C4 position under relatively mild conditions. clockss.org

Selective Bromination Strategies

Achieving selective bromination of the quinoline nucleus can be challenging. However, specific reagents and conditions can direct the halogenation to a desired position. For this compound, the reaction with bromine and thallium triacetate has been shown to yield the C4-brominated product. clockss.org Other strategies for selective bromination of the quinoline system, not specific to the N-oxide, have involved the bromination of 1,2,3,4-tetrahydroquinolines followed by aromatization. researchgate.netnih.gov

Derivatization to 2-Cyano-4-bromoquinoline 1-oxide

The reaction of this compound with bromine and thallium triacetate in acetic acid directly affords 2-cyano-4-bromoquinoline 1-oxide. clockss.org In this reaction, 2-carbamoyl-4-bromoquinoline 1-oxide is also obtained as a byproduct. clockss.org This derivatization is a key step in introducing a functional handle at the C4 position, which can be utilized for further synthetic elaborations.

Nucleophilic Substitution Reactions

The quinoline ring, particularly when activated by the N-oxide function, is susceptible to nucleophilic substitution reactions, primarily at the C2 and C4 positions. tutorsglobe.comuop.edu.pk In the case of this compound, the presence of the electron-withdrawing cyano group at the C2 position and the N-oxide functionality significantly influences the sites of nucleophilic attack.

While direct nucleophilic displacement of the cyano group is not a commonly reported reaction for this compound itself, nucleophilic substitution reactions on related quinoline systems are well-documented. For instance, in quinoline, nucleophilic attack typically occurs at the C2 and C4 positions. tutorsglobe.comuop.edu.pk The presence of a good leaving group at these positions facilitates substitution.

In the broader context of quinoline chemistry, nucleophilic substitution of hydrogen is a known process, particularly in the formation of cyano-substituted quinolines from the corresponding N-oxides via Reissert-type reactions. tutorsglobe.comjst.go.jp Furthermore, the synthesis of various cyano-quinoline derivatives has been achieved through nucleophilic substitution reactions on brominated quinolines, where the bromine atom is displaced by a cyanide nucleophile, often using a copper(I) cyanide reagent. researchgate.netacs.org

The following table summarizes the key transformations of this compound discussed:

| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |

| Photoreaction | UV light | Oxaziridine intermediate, Benzoxazepine | wur.nlresearchgate.netoup.com |

| Photoreaction with Amines | UV light, Amines | N-Aminocarbostyrils | researchgate.netindexcopernicus.com |

| γ-Bromination | Bromine, Thallium triacetate, Acetic acid | 2-Cyano-4-bromoquinoline 1-oxide | clockss.org |

| Derivatization | Bromine, Thallium triacetate, Acetic acid | 2-Cyano-4-bromoquinoline 1-oxide, 2-Carbamoyl-4-bromoquinoline 1-oxide | clockss.org |

C-2 Amination of Quinoline N-Oxides

The C-2 position of quinoline N-oxides is activated towards nucleophilic attack, facilitating C-H amination reactions. While the focus is often on the broader class of quinoline N-oxides, the principles apply to this compound, where the electron-withdrawing cyano group can further influence the reactivity.

Direct C2-H amination of quinoline N-oxides can be achieved under metal-free conditions. For instance, a one-pot methodology has been developed for the C2-selective amination of various quinoline N-oxides using ammonia, primary and secondary amines in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org This approach offers a highly selective route to 2-aminoquinolines. rsc.org

Furthermore, deoxygenative C2-amination protocols have been established. One such method involves the use of t-BuNH2 and Ts2O/TFA for the amination of pyridine (B92270)/quinoline N-oxides. nih.govbeilstein-journals.org Another approach, developed by Londregan and co-workers, utilizes secondary amines as nucleophiles, with regioselectivity controlled by the PyBroP catalyst, which activates the N-oxide. nih.govbeilstein-journals.org Manley and Bilodeau reported the amidation of heterocyclic N-oxides at the C2-position using oxalyl chloride as an activator. nih.govbeilstein-journals.org

A notable example of C2-amination involves the reaction of quinoline N-oxide with butan-1-amine, which under standard conditions for a dithiocarbamation reaction, unexpectedly yields N-butylquinolin-2-amine in a 74% isolated yield through a direct deoxygenative C2–H amination reaction. nih.gov

These methodologies highlight the susceptibility of the C-2 position of quinoline N-oxides to amination, a transformation that is crucial for the synthesis of medicinally important 2-aminoquinoline (B145021) motifs. nih.govbeilstein-journals.org

Reaction with Arylzinc Reagents

The reaction of quinoline N-oxides with organometallic reagents, such as arylzinc reagents, provides a pathway for C-C bond formation, specifically arylation.

Quinoline N-oxides can undergo deoxygenative C2-arylation when treated with arylzinc reagents. This transformation allows for the direct introduction of an aryl group at the C-2 position of the quinoline core. While specific studies focusing solely on this compound with arylzinc reagents are not extensively detailed in the provided context, the general reactivity pattern of quinoline N-oxides suggests that such reactions are feasible. The N-oxide group activates the C-2 position for nucleophilic attack by the aryl group from the organozinc reagent, followed by a deoxygenation step to yield the 2-arylquinoline product. The synergy of anodic oxidation and cathodic reduction has been demonstrated in an electrochemical deoxygenative C2 arylation of quinoline N-oxides using sulfonyl hydrazines, providing a metal-catalyst-free method to synthesize 2-arylquinolines. rsc.org

N-Oxide-Induced Ugi Reaction

A significant transformation involving quinoline N-oxides is the N-oxide-induced Ugi reaction, which represents a novel approach to multicomponent reactions.

In a departure from the classical Ugi four-component reaction (Ugi-4CR) that utilizes a carboxylic acid, a modified approach employs quinoline N-oxides as a carboxylic acid isostere. nih.govwikipedia.orgbeilstein-journals.org This innovative strategy involves the reaction of an aldehyde, an amine, an isocyanide, and a quinoline N-oxide to generate quinoline-C2-amino amides. nih.gov

The reaction proceeds through the irreversible addition of the Ugi components to the C2-position of the quinoline N-oxide, which drives the reaction equilibrium towards the product. nih.gov This deoxygenative C(sp2)-H functionalization provides a rapid and efficient route to biologically relevant quinoline-C2-amino amides. nih.gov The unique reactivity of the N-oxide in this context opens up new avenues for the synthesis of complex molecules and libraries of compounds for drug discovery. nih.govwikipedia.org

C-H Functionalization and Cross-Coupling Strategies

Direct C-H functionalization is a powerful tool in modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized substrates. mdpi.com Quinoline N-oxides, including this compound, are excellent substrates for such transformations due to the activating effect of the N-oxide group. mdpi.comresearchgate.net

Regioselective Functionalization at C-2, C-3, and C-8 Positions

The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold can be directed to various positions, primarily C-2, C-3, and C-8, depending on the reaction conditions and the catalysts employed. mdpi.comresearchgate.net

C-2 Functionalization: As discussed in previous sections, the C-2 position is highly activated and is the most common site for functionalization. researchgate.netnih.gov Palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxide with various partners, including indoles and thiophenes, has been reported. mdpi.comnih.gov For instance, the arylation of quinoline N-oxide at the C-2 position can be achieved with good regioselectivity in the presence of a palladium catalyst. nih.gov

C-3 Functionalization: While less common than C-2 functionalization, methods for introducing substituents at the C-3 position have been developed. For example, after initial functionalization at another position, subsequent regioselective deprotonation at the C-3 position can be achieved using specific magnesium amide bases, followed by quenching with an electrophile. acs.org

C-8 Functionalization: The C-8 position can also be selectively functionalized through metal-catalyzed C-H activation. google.comkaist.ac.kr For instance, iridium-catalyzed amidation of quinoline N-oxides has been shown to occur regioselectively at the C-8 position. google.com This is achieved by performing the amidation reaction in the presence of an iridium catalyst and an acid, which directs the functionalization to C-8 over the electronically favored C-2 position. google.com Direct iodination at the C-8 position has also been reported. kaist.ac.kr

The ability to selectively functionalize these different positions highlights the versatility of quinoline N-oxides as building blocks in organic synthesis, providing access to a wide array of polysubstituted quinolines. mdpi.comacs.org

Deoxygenative C2-H Sulfonylation

A practical and efficient method for the synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides. One notable protocol utilizes sulfonyl chlorides (RSO₂Cl) as readily available sulfonylating agents, induced by a combination of carbon disulfide (CS₂) and diethylamine (B46881) (Et₂NH). nih.govacs.orgnih.gov This transition-metal-free reaction proceeds under mild conditions and demonstrates a broad substrate scope and tolerance for various functional groups. nih.govacs.orgnih.gov The process is believed to involve the in situ generation of nucleophilic sulfonyl sources. nih.govnih.gov Other successful sulfonylating agents for this transformation include sodium sulfinates (RSO₂Na). researchgate.netmdpi.com

The reaction is compatible with a range of substituents on both the quinoline N-oxide and the sulfonyl chloride. mdpi.com Electron-donating groups like methoxy (B1213986) and electron-withdrawing groups such as halogens and acetyl groups are well-tolerated. mdpi.com

Table 1: Examples of Deoxygenative C2-H Sulfonylation

| Quinoline N-oxide Substrate | Sulfonylating Reagent | Product | Yield (%) |

|---|---|---|---|

| Quinoline N-oxide | 4-methoxy-benzenesulfonyl chloride | 2-((4-methoxyphenyl)sulfonyl)quinoline | 73 |

| Quinoline N-oxide | 4-fluorobenzenesulfonyl chloride | 2-((4-fluorophenyl)sulfonyl)quinoline | 83 |

| Quinoline N-oxide | 4-acetylbenzenesulfonyl chloride | 2-((4-acetylphenyl)sulfonyl)quinoline | 65 |

| Quinoline N-oxide | thiophene-2-sulfonyl chloride | 2-(thiophen-2-ylsulfonyl)quinoline | 62 |

Data sourced from multiple studies to represent the scope of the reaction. mdpi.com

Deoxygenative C2-Heteroarylation

The deoxygenative C2-heteroarylation provides a direct route to biheteroaryl compounds, specifically α-triazolylquinolines. A highly efficient, metal-free, and additive-free method has been developed using N-sulfonyl-1,2,3-triazoles as the heteroarylation source. rawdatalibrary.netrsc.orgbeilstein-journals.org This reaction proceeds smoothly at room temperature with good regioselectivity and excellent yields. rawdatalibrary.netrsc.org The protocol's efficacy has been demonstrated through gram-scale synthesis and one-pot procedures. rawdatalibrary.netbeilstein-journals.org

The proposed mechanism suggests an initial nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole. rawdatalibrary.netbeilstein-journals.org This is followed by the elimination of a triazolyl anion, which then attacks the electrophilic C2-position of the activated quinoline N-oxide intermediate, leading to the final product upon rearomatization. rawdatalibrary.netbeilstein-journals.org

Table 2: Deoxygenative C2-Heteroarylation with N-Sulfonyl-1,2,3-triazoles

| Quinoline N-oxide Substrate | N-Sulfonyl-1,2,3-triazole | Product | Yield (%) |

|---|---|---|---|

| Quinoline N-oxide | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |

| 6-Chloroquinoline N-oxide | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 6-chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 91 |

| 7-Methylquinoline N-oxide | 4-phenyl-1-tosyl-1H-1,2,3-triazole | 7-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 85 |

Data represents findings from a study on the scope of the C2-heteroarylation reaction. rawdatalibrary.netrsc.org

Cross-Dehydrogenative Coupling with 1,3-Azoles

A direct pathway to synthesize biheteroaryls is offered by the cross-dehydrogenative coupling (CDC) of quinoline N-oxides with 1,3-azoles. This transformation can be achieved efficiently without the need for an external oxidant or a metal catalyst. acs.orgnih.gov The reaction, promoted by a base, proceeds under an air atmosphere and provides good to excellent yields for a variety of substrates. acs.orgnih.gov This method is noted for its high practicality, efficiency, and environmentally friendly nature as it avoids transition metals and external oxidants. acs.org

The reaction tolerates various substituted quinoline N-oxides and different 1,3-azoles, including benzothiazole (B30560) and benzo[d]oxazole derivatives. acs.org Electron-donating groups on the quinoline N-oxide have been shown to be beneficial for the reaction. acs.org

Table 3: Base-Promoted Cross-Dehydrogenative Coupling with 1,3-Azoles

| Quinoline N-oxide Substrate | 1,3-Azole | Product | Yield (%) |

|---|---|---|---|

| Quinoline N-oxide | Benzothiazole | 2-(benzo[d]thiazol-2-yl)quinoline | 85 |

| 6-Methylquinoline N-oxide | Benzothiazole | 6-methyl-2-(benzo[d]thiazol-2-yl)quinoline | 95 |

| 8-Methylquinoline N-oxide | Benzothiazole | 8-methyl-2-(benzo[d]thiazol-2-yl)quinoline | 91 |

| 6-Methoxyquinoline N-oxide | Benzothiazole | 6-methoxy-2-(benzo[d]thiazol-2-yl)quinoline | 88 |

Data sourced from a study on metal-free cross-dehydrogenative coupling. acs.org

Copper-Catalyzed Alkenylation and Arylation

Copper catalysis provides an effective means for the C2-alkenylation and C2-arylation of quinoline N-oxides. These reactions offer a route to C2-substituted quinolines under mild conditions.

A regioselective C2-arylation or alkenylation has been developed using aryl- or alkenylboronates as coupling partners. acs.org This method exhibits a broad substrate scope for both the quinoline N-oxide and the organoboronate. rawdatalibrary.netacs.org Another efficient copper-catalyzed method achieves regioselective C-H alkenylation with vinyl arenes in the presence of pinacol (B44631) diborane (B8814927). nih.govresearchgate.net The reaction is believed to proceed via borylcupration of the vinyl arene, followed by a nucleophilic attack of the resulting alkyl copper species on the quinoline N-oxide. nih.gov Similarly, a three-component reaction with alkynes and pinacol diborane yields deoxygenated 2-alkenyl quinolines with high regio- and stereoselectivity. rsc.org

Table 4: Copper-Catalyzed C2-Functionalization

| Reaction Type | Reagents | Product Example | Yield (%) |

|---|---|---|---|

| Arylation | Phenylboronic acid pinacol ester | 2-phenylquinoline | 92 |

| Alkenylation | (E)-styrylboronic acid pinacol ester | (E)-2-styrylquinoline | 85 |

| Alkenylation | Styrene, Pinacol diborane | 2-(2-phenylethyl)quinoline | 81 |

Yields are representative examples from various copper-catalyzed methodologies. rsc.orgacs.orgnih.gov

Dithiocarbonation

The introduction of dithiocarbamate (B8719985) or xanthate functionalities at the C2 position of quinolines can be accomplished through deoxygenative dithiocarbonation. A general and practical protocol utilizes p-toluenesulfonic anhydride (B1165640) (Ts₂O) to promote the reaction of quinoline N-oxides with dithiocarbamic acids generated in situ from carbon disulfide (CS₂) and an amine. nih.govrsc.orgrsc.org This transition-metal-free, three-component reaction occurs at room temperature and accommodates a wide range of amines and substituted quinoline N-oxides. nih.govrsc.org

A related method employs potassium O-alkyl xanthates as the nucleophile, also promoted by Ts₂O, to synthesize S-quinolyl xanthates under metal-free and base-free conditions at room temperature. nih.gov An interesting outcome of this chemistry is the one-pot synthesis of valuable quinoline-2-thiones when potassium O-tert-butyl xanthate is used. nih.gov

Table 5: Deoxygenative C2-Dithiocarbamation/Dithiocarbonation

| Quinoline N-oxide Substrate | Nucleophile Source | Product | Yield (%) |

|---|---|---|---|

| Quinoline N-oxide | CS₂ + Diethylamine | quinolin-2-yl diethylcarbamodithioate | 83 |

| Quinoline N-oxide | CS₂ + Morpholine | morpholino-N-carbodithioic acid S-quinolin-2-yl ester | 92 |

| 6-Methylquinoline N-oxide | CS₂ + Diethylamine | 6-methylquinolin-2-yl diethylcarbamodithioate | 85 |

| Quinoline N-oxide | Potassium O-ethyl xanthate | O-ethyl S-(quinolin-2-yl) carbonodithioate | 96 |

Data compiled from studies on Ts₂O-promoted dithiocarbonation and dithiocarbamation. nih.govnih.gov

Skeletal Editing and Rearrangements

Beyond functionalization, the quinoline N-oxide scaffold can undergo profound structural changes, including the editing of the core heterocyclic skeleton itself.

Nitrogen to Carbon Single Atom Swap Reactions

Skeletal editing provides a powerful strategy for modifying core molecular structures. A notable transformation enables the direct conversion of a carbon atom in the quinoline ring into a nitrogen atom, effectively transmuting quinolines into quinazolines. This process begins with the quinoline N-oxide. researchgate.net

The reaction sequence involves the photoisomerization of the quinoline N-oxide to a benzoxazepine intermediate upon irradiation with a light-emitting diode (LED). researchgate.net Subsequent ozonolysis cleaves this intermediate, creating a ring-opened structure with two carbonyl groups. The final step involves treatment with a nitrogen source, such as ammonium (B1175870) carbamate, which facilitates ring re-closure and the expulsion of a carbon atom to form the quinazoline (B50416) core. researchgate.net This one-pot method allows for a direct, single-atom exchange within the aromatic system. researchgate.net The transformation is compatible with various substituents, including aryl groups at the C2 position. researchgate.net

Table 6: Compound Names

| Compound Name |

|---|

| This compound |

| 2-sulfonylquinolines |

| Sulfonyl chlorides |

| Carbon disulfide |

| Diethylamine |

| Sodium sulfinates |

| 4-methoxy-benzenesulfonyl chloride |

| 2-((4-methoxyphenyl)sulfonyl)quinoline |

| 4-fluorobenzenesulfonyl chloride |

| 2-((4-fluorophenyl)sulfonyl)quinoline |

| 4-acetylbenzenesulfonyl chloride |

| 2-((4-acetylphenyl)sulfonyl)quinoline |

| thiophene-2-sulfonyl chloride |

| 2-(thiophen-2-ylsulfonyl)quinoline |

| 6-Chloroquinoline N-oxide |

| benzenesulfonyl chloride |

| 6-chloro-2-(phenylsulfonyl)quinoline |

| α-triazolylquinolines |

| N-sulfonyl-1,2,3-triazoles |

| 4-phenyl-1-tosyl-1H-1,2,3-triazole |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| 6-chloro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| 7-Methylquinoline N-oxide |

| 7-methyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| 6-Methoxyquinoline N-oxide |

| 6-methoxy-2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline |

| 1,3-azoles |

| Benzothiazole |

| 2-(benzo[d]thiazol-2-yl)quinoline |

| 6-Methylquinoline N-oxide |

| 6-methyl-2-(benzo[d]thiazol-2-yl)quinoline |

| 8-Methylquinoline N-oxide |

| 8-methyl-2-(benzo[d]thiazol-2-yl)quinoline |

| 6-methoxy-2-(benzo[d]thiazol-2-yl)quinoline |

| Isoquinoline N-oxide |

| 1-(benzo[d]thiazol-2-yl)isoquinoline |

| benzo[d]oxazole |

| arylboronates |

| alkenylboronates |

| vinyl arenes |

| pinacol diborane |

| alkynes |

| Phenylboronic acid pinacol ester |

| 2-phenylquinoline |

| (E)-styrylboronic acid pinacol ester |

| (E)-2-styrylquinoline |

| Styrene |

| 2-(2-phenylethyl)quinoline |

| Phenylacetylene |

| (E)-2-(2-phenylvinyl)quinoline |

| p-toluenesulfonic anhydride (Ts₂O) |

| quinolin-2-yl diethylcarbamodithioate |

| Morpholine |

| morpholino-N-carbodithioic acid S-quinolin-2-yl ester |

| 6-methylquinolin-2-yl diethylcarbamodithioate |

| Potassium O-alkyl xanthates |

| S-quinolyl xanthates |

| Potassium O-ethyl xanthate |

| O-ethyl S-(quinolin-2-yl) carbonodithioate |

| Potassium O-isopropyl xanthate |

| S-(6-chloroquinolin-2-yl) O-isopropyl carbonodithioate |

| quinoline-2-thiones |

| Potassium O-tert-butyl xanthate |

| quinazolines |

| benzoxazepine |

Rearrangement Mechanisms: Dearomatization and Aromatization Processes

The reactivity of this compound is profoundly influenced by the N-oxide functional group, which imparts 1,3-dipolar character to the heterocyclic system. This electronic feature facilitates a range of transformations that proceed through non-aromatic intermediates. The core of these rearrangement mechanisms involves a sequence of dearomatization, where the aromaticity of the quinoline ring is temporarily broken, followed by a rearomatization step to yield a new, stable product. The potent electron-withdrawing nature of the C2-cyano group further activates the quinoline system towards such transformations.

Copper-Catalyzed Dearomatization/Rearomatization

A significant pathway for the functionalization of quinoline N-oxides involves a copper-catalyzed dearomatization/rearomatization strategy. Computational and experimental studies have established a distinct mechanism that avoids common pathways like concerted metalation-deprotonation (CMD) or electrophilic aromatic substitution (SEAr). rsc.orgrsc.org This model is applicable to the functionalization of electron-deficient heteroarenes like this compound.

The key mechanistic sequence is initiated by a 1,3-dipolar addition between the quinoline N-oxide and an organocopper(I) species. rsc.orgrsc.org This cycloaddition is the rate-determining step and results in the formation of a dearomatized intermediate, breaking the aromatic sextet of the pyridine moiety. rsc.org Nucleus-Independent Chemical Shift (NICS) analysis has confirmed that dearomatization occurs during this 1,3-dipolar addition step. rsc.org The final, stable functionalized quinoline product is then formed through a subsequent rearomatization process, which can occur via deprotonation or a base-assisted elimination. rsc.orgrsc.org This strategy has been successfully applied to achieve C2-H borylative alkylation and alkenylation of the quinoline N-oxide core. rsc.orgresearchgate.net

| Quinoline N-Oxide Substrate | Reagents | Product Type | Mechanism Highlights |

| Quinoline N-oxide | Benzyl Cu(I), B2Pin2, Base | C2-Borylative Alkylation | 1,3-dipolar addition (dearomatization), β-elimination (rearomatization) rsc.org |

| Quinoline N-oxide | Vinyl arenes, Pinacol diborane, Cu(I) catalyst, KOtBu | C2-Alkylation / Alkenylation | Borylcupration of vinyl arene, nucleophilic attack on N-oxide (dearomatization), elimination (rearomatization) researchgate.net |

Skeletal Editing via Nitrogen-to-Carbon Atom Swap

A more profound rearrangement involving a dearomatization-aromatization sequence is the skeletal editing of quinoline N-oxides. chinesechemsoc.orgchinesechemsoc.org This strategy enables a single-atom swap of the nitrogen in the N-oxide for a carbon atom, effectively transforming the quinoline skeleton into a naphthalene (B1677914) core. The reaction is typically achieved using a sulfoxide (B87167), such as methyl sulfoxide, under basic conditions. chinesechemsoc.org

The mechanism involves a combination of nucleophilic addition, dearomatization, and aromatization in a single step. chinesechemsoc.org It is proposed that a base-generated anion from the sulfoxide acts as the nucleophile, attacking the quinoline N-oxide. This leads to a dearomatized adduct. This intermediate then undergoes a rearrangement where the N-O motif is ultimately expelled, and a new carbon-carbon bond is formed, leading to the rearomatized and highly stable naphthalene ring system. chinesechemsoc.orgchinesechemsoc.org This powerful method allows for precise skeletal editing without altering other atoms on the ring. chinesechemsoc.org

| Starting Material | Reagent | Product | Key Transformation |

| Quinoline N-oxide | Methyl sulfoxide, Base | Naphthalene | N-to-C atom swap via dearomatization/aromatization chinesechemsoc.org |

| 6-Substituted Quinoline N-oxides | Sulfoxide, Base | 2-Substituted Naphthalenes | Skeletal editing with good tolerance for substituents chinesechemsoc.org |

[3+2] Cycloaddition Reactions

As a 1,3-dipole, the N-oxide functionality allows this compound to participate in [3+2] cycloaddition reactions with various dipolarophiles. These reactions are fundamentally dearomative processes, as the initial step involves the formation of a five-membered ring fused to the quinoline core, which disrupts the aromatic system. researchgate.net

For instance, the reaction of quinolines with donor-acceptor (DA)-aminocyclopropanes, catalyzed by Ytterbium(III), proceeds via a dearomative [3+2] annulation to yield tetrahydroindolizine derivatives. nih.gov Although the initially formed dihydroindolizine intermediates are often transient, their formation represents a clear dearomatization of the pyridine ring of the quinoline. nih.gov Subsequent oxidation of these intermediates is required to furnish a fully aromatized indolizine (B1195054) product. The electron-poor nature of the quinoline ring system, enhanced by the C2-cyano group, makes it a suitable substrate for this type of challenging dearomatization. nih.gov

| Heterocycle | Dipolarophile | Catalyst/Conditions | Intermediate | Final Product (after oxidation) |

| Quinoline | Donor-Acceptor Aminocyclopropane | Yb(OTf)3 | Tetrahydroindolizine (Dearomatized) nih.gov | Indolizine (Aromatized) nih.gov |

| Isoquinoline | Donor-Acceptor Aminocyclopropane | Yb(OTf)3 | Tetrahydroimidazoisoquinoline (Dearomatized) nih.gov | Imidazoisoquinoline (Aromatized) nih.gov |

| Quinoline N-oxide | Methyl propiolate | Acetic anhydride | Primary fused cycloadduct (Dearomatized) researchgate.net | Methyl α-formyl-2-quinolineacetate (Rearranged/Aromatized) researchgate.net |

Reaction Mechanisms

Proposed Mechanistic Pathways for Photochemical Transformations

The photochemical behavior of quinoline (B57606) N-oxides, including the 2-cyano derivative, is a subject of detailed study. Irradiation can induce a range of reactions, primarily involving the N-oxide functional group.

The photochemical transformations of N-oxides are initiated by the absorption of UV light, which promotes the molecule to an excited singlet state (S1). From this state, it can undergo intersystem crossing to a triplet state (T1). baranlab.org The nature of the lowest triplet state, whether it is n,π* or π,π*, can influence the subsequent reaction pathways. For many heterocyclic N-oxides, photoreduction is a common process, and its efficiency can be dependent on the substituents.

In the case of 2-cyanoquinoline 1-oxides, two primary mechanistic routes have been proposed for their photochemical rearrangements. baranlab.org One pathway involves the homolytic cleavage of the C-O bond, which is then followed by a 1,2-migration. An alternative route suggests a heterolytic C-C cleavage to generate a ylide intermediate. baranlab.org Furthermore, fragmentation and readdition pathways have been considered, with evidence suggesting that irradiation in the presence of a nitrile can enhance yields, and intermediates can often be trapped by 1,3-dipolarophiles. baranlab.org The presence of a cyano group at the 2-position of quinoline 1-oxide has been observed to lead to high yields (88%) of photoreduction (deoxygenation) to the corresponding quinoline.

| Photochemical Reaction | Proposed Intermediate/State | Supporting Evidence |

| Photoreduction | n,π* Triplet State | Yields are high for 2-cyanoquinoline 1-oxide (88%). |

| Rearrangement | Ylide intermediate | Trappable with 1,3-dipolarophiles. baranlab.org |

| Fragmentation/Readdition | Nitrile and other fragments | Enhanced yields when irradiated with nitrile. baranlab.org |

Mechanisms of C-H Activation in Quinoline N-Oxides

The N-oxide group in quinoline N-oxides can act as a directing group, facilitating the selective functionalization of C-H bonds, particularly at the C2 and C8 positions. These reactions are often catalyzed by transition metals.

The general mechanism for metal-catalyzed C-H activation involves the initial coordination of the metal catalyst to the quinoline N-oxide. mdpi.com This is followed by the C-H activation step, which can proceed through several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or single-electron transfer (SET), leading to an organometallic intermediate. mdpi.com

For palladium-catalyzed C2-arylation, initial mechanistic studies supported an inner-sphere CMD pathway that does not involve the pre-coordination of the N-oxide oxygen to the palladium catalyst. nih.gov In contrast, palladium-catalyzed C8-arylation, a less common reaction, is also proposed to proceed via C-H bond activation, with the site selectivity being influenced by ligands and reaction conditions. nih.govacs.org For instance, ligand-free palladium acetate (B1210297) in acetic acid can favor C8-activation. acs.org

Copper-based catalysts are often preferred for C-N and C-S bond formation at the C2 position. mdpi.com For example, the copper-catalyzed amination of quinoline N-oxides is proposed to involve the oxidation of a Cu(II) intermediate to a Cu(III) complex, followed by reductive elimination. mdpi.com Similarly, iron-catalyzed C2-alkenylation is thought to proceed via initial coordination of the metal to the N-oxide, followed by C2-H activation through ligand-promoted deprotonation. rsc.org

Cobalt-catalyzed C8-functionalization has also been described. The proposed mechanism for C8-olefination begins with the activation of a Co(III)-catalyst, which then undergoes C8-H cobaltation with the quinoline N-oxide to form a metallacycle intermediate. rsc.org

| Catalyst System | Position | Proposed Mechanism | Key Steps |

| Palladium/Phosphine | C2 | Concerted Metalation-Deprotonation (CMD) | Inner-sphere C-H activation without N-O coordination. nih.gov |

| Palladium Acetate | C8 | C-H Activation | Role of acetic acid as a non-innocent solvent. acs.org |

| Copper | C2 | Oxidation/Reductive Elimination | Cu(II) to Cu(III) oxidation followed by C-N bond formation. mdpi.com |

| Iron | C2 | Ligand-Promoted Deprotonation | Initial metal coordination followed by C-H activation. rsc.org |

| Cobalt | C8 | C-H Metallation | Formation of a five-membered cobaltacycle intermediate. rsc.orgnih.gov |

Mechanistic Insights into Deoxygenative Transformations

Deoxygenative functionalization allows for the introduction of a substituent at the C2 position with the simultaneous removal of the N-oxide oxygen. These reactions can proceed through metal-free pathways.

One such example is the Ts₂O-mediated deoxygenative C2-dithiocarbamation of quinoline N-oxides. The proposed mechanism starts with the activation of the quinoline N-oxide by p-toluenesulfonic anhydride (B1165640) (Ts₂O) to form an activated intermediate. nih.govrsc.org This intermediate is then regioselectively attacked at the C2 position by a nucleophile, in this case, a dithiocarbamic acid generated in situ. The subsequent intermediate undergoes rearomatization to yield the final C2-functionalized quinoline product. nih.govrsc.org Control experiments indicated that the quinoline N-oxide is crucial for the reaction and that free radicals are likely not involved. nih.govrsc.org

A similar deoxygenative C2-heteroarylation has been developed using N-sulfonyl-1,2,3-triazoles. The proposed mechanism involves the initial nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, forming an intermediate which then eliminates a triazolyl anion. nih.govbeilstein-journals.orgresearchgate.net This is followed by the attack of the triazolyl anion at the C2 position of the activated quinoline N-oxide and subsequent deoxygenation and rearomatization to give the α-triazolylquinoline. nih.govbeilstein-journals.orgresearchgate.net

Radical versus Ionic Pathways in Transformations

The transformations of quinoline N-oxides can proceed through either radical or ionic pathways, depending on the reagents and conditions.

In contrast, many other transformations are proposed to involve radical intermediates. The hydroxyl radical can add to both the pyridine (B92270) and benzene (B151609) rings of quinoline. acs.org The sulfate (B86663) radical anion (SO₄•⁻), on the other hand, oxidizes quinoline to its radical cation. acs.org Copper-catalyzed deoxygenative sulfonylation of quinoline N-oxides is believed to proceed through a Minisci-like pathway, where a sulfinate radical attacks the quinoline N-oxide. nih.gov

Photoredox catalysis often utilizes radical pathways. For example, the reaction of quinoline N-oxides with electron-rich alkenes under photoredox conditions is thought to proceed via a reductive quenching cycle where the excited photocatalyst oxidizes the alkene to a radical cation. nih.gov This radical cation then reacts with the quinoline N-oxide.

| Reaction Type | Proposed Pathway | Mechanistic Evidence |

| Methoxylation with Pb(OAc)₄/NaOMe | Ionic | Lack of promotion by radical initiators (BPO, AIBN). semanticscholar.org |

| Deoxygenative Dithiocarbamation (Ts₂O) | Ionic | No significant effect of radical inhibitors (TEMPO, BHT). nih.govrsc.org |

| Oxidation with SO₄•⁻ | Radical | Formation of a quinoline radical cation. acs.org |

| Cu-catalyzed Sulfonylation | Radical | Minisci-like reaction with a sulfinate radical. nih.gov |

| Photoredox Alkylation | Radical | Generation of alkyl radicals from acyl chlorides under photoredox conditions. nih.gov |

Computational and Theoretical Studies

Molecular Orbital (MO) Calculations

Molecular orbital calculations are fundamental to understanding the electronic structure and dynamics of quinoline (B57606) N-oxide derivatives. First-principle molecular dynamics, such as the Car–Parrinello molecular dynamics (CPMD) method, have been employed to study the ground-state dynamics of these compounds, particularly those featuring intramolecular hydrogen bonds. core.ac.uk

In a study of 8-hydroxyquinoline (B1678124) N-oxide, a related derivative, CPMD simulations were used to analyze its spectroscopic properties through the power spectra of atomic velocity. core.ac.uk This approach allows for the investigation of specific vibrational modes. core.ac.uk The analysis revealed two primary regions in the power spectra, approximately at 840–1600 cm⁻¹ and 2400–3000 cm⁻¹. core.ac.uk These findings were compared with experimental IR spectra, which detected the OH stretching region between 1800 and 3000 cm⁻¹, confirming the computational model's validity. core.ac.uk The N-O bond's unique electronic structure contributes to a redshift and strong anharmonicity, influencing the vibrational frequencies observed in the spectra. core.ac.uk Such calculations provide a detailed picture of the molecular motions and the influence of the N-oxide group on the molecule's vibrational character. core.ac.uk

Density Functional Theory (DFT) Studies on Quinoline N-Oxide Derivatives

Density Functional Theory (DFT) is a powerful computational tool used extensively to investigate the properties of quinoline N-oxide derivatives. aip.orgnih.gov These studies provide detailed information on molecular geometry, electronic structure, and chemical reactivity, offering insights that are often difficult to obtain through experimental means alone. rsc.orgscirp.org DFT calculations have been successfully used to elucidate reaction mechanisms, such as the palladium-catalyzed C8-arylation and the iridium-catalyzed amidation of quinoline N-oxides, by mapping out the free-energy surfaces of the reactions. acs.orgacs.org

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. scirp.org For quinoline N-oxide derivatives, calculations performed at levels like B3LYP/6-311G(d,p) are used to find the minimum energy conformation in the gaseous phase. The optimized structures provide theoretical values for bond lengths and angles, which generally show good agreement with experimental data obtained from methods like X-ray diffraction. scirp.org

DFT studies also provide a detailed analysis of the electronic structure. Natural Bond Order (NBO) analysis, for instance, is used to determine the atomic charges on different atoms within the molecule. acs.org In studies of palladium-catalyzed C–H activation of quinoline N-oxide, NBO analysis revealed that the C8 atom is more electron-rich (more nucleophilic) than the C2 atom. acs.org This greater nucleophilicity at the C8 position explains the preference of the electrophilic palladium catalyst to activate the C8–H bond over the C2–H bond. acs.org Furthermore, the electronic effect of substituents on the quinoline ring has been investigated. Hammett plots derived from DFT calculations and experimental rates show that electron-donating groups on the quinoline system accelerate reactions like H/D exchange and arylation, indicating a buildup of positive charge in the transition state of the C-H activation step. acs.org

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is crucial for understanding the chemical reactivity and electronic properties of molecules. researchgate.netnih.gov The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. scirp.org A smaller HOMO-LUMO gap generally implies a more reactive molecule. scirp.org

For quinoline N-oxide derivatives, DFT calculations show how the N-oxide group and other substituents influence the frontier orbitals. sci-hub.se The introduction of an N-O bond can lower the energies of both the HOMO and LUMO, with a more significant stabilization of the LUMO, leading to a red shift in the absorption spectrum. sci-hub.se The distribution of electron density in these orbitals provides insight into reactive sites. researchgate.net Typically, the HOMO is delocalized over the entire quinoline ring system, while the LUMO's distribution can be more varied depending on the substitution pattern. researchgate.netsci-hub.se This analysis helps predict where electrophilic or nucleophilic attacks are most likely to occur. nih.gov The HOMO-LUMO energy gap is also used to calculate various global reactivity descriptors, as shown in the table below.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the molecule's ability to donate electrons (nucleophilicity). nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the molecule's ability to accept electrons (electrophilicity). nih.gov |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. scirp.org A small gap suggests high reactivity. scirp.org |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. nih.gov |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution. scirp.org |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

X-ray Diffraction Analysis of Quinoline N-Oxide Derivatives

X-ray diffraction is an essential experimental technique for determining the precise three-dimensional arrangement of atoms in the solid state. For quinoline N-oxide derivatives, single-crystal X-ray analysis provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Studies on various quinoline N-oxide derivatives have revealed key structural features. For example, the crystal structure of 6-bromo-5-nitroquinoline-1-oxide was determined to be in an orthorhombic space group (Pmc21). In another example, analysis of zinc(II) halide complexes with quinoline N-oxide showed the ligand coordinating to the zinc cation through its oxygen atom, resulting in a distorted tetrahedral geometry. iucr.org These crystal structures also reveal important non-covalent interactions, such as π-stacking between quinoline rings and C-H···X hydrogen bonds, which dictate the packing of molecules in the crystal lattice. iucr.org The structural data obtained from X-ray diffraction serve as a crucial benchmark for validating and refining the results of computational geometry optimizations from DFT studies.

Synthetic Utility and Further Derivatization

2-Cyanoquinoline 1-oxide as an Intermediate in Organic Synthesis

This compound is a pivotal precursor for creating a wide array of substituted quinolines. The presence of the N-oxide and the cyano group at the 2-position activates the quinoline (B57606) ring for various chemical transformations. The N-oxide group, in particular, facilitates nucleophilic substitution reactions, primarily at the C2 and C4 positions, and can be subsequently removed through deoxygenation. researchgate.net This reactivity has been harnessed to introduce a variety of functional groups onto the quinoline core.

The cyano group itself is a versatile functional handle that can be converted into other functionalities such as amines, amides, and carboxylic acids, further expanding the synthetic possibilities. researchgate.net The strategic placement of the cyano group at the 2-position influences the regioselectivity of subsequent reactions, guiding the introduction of substituents to other positions on the quinoline ring.

Conversion of this compound to Functionalized Quinolines

The transformation of this compound into more complex quinoline derivatives is a cornerstone of its synthetic utility. researchgate.netacs.org Researchers have developed numerous methodologies to introduce substituents at various positions of the quinoline nucleus, starting from this versatile intermediate. These methods often involve nucleophilic addition or substitution reactions, followed by deoxygenation of the N-oxide.

The synthesis of 6-substituted 2-cyanoquinolines from the corresponding 6-substituted quinoline 1-oxides has been demonstrated. While direct substitution onto the this compound at the 6-position is less common, the synthesis often proceeds by first preparing a 6-substituted quinoline 1-oxide and then introducing the cyano group at the 2-position. For instance, 6-bromoquinoline (B19933) can be converted to 6-bromoquinoline-1-oxide, which can then undergo cyanation. researchgate.net

A notable reaction involves the treatment of 6,8-dibromoquinoline (B11842131) with copper cyanide (CuCN) in boiling DMF, which can lead to a mixture of products including 8-bromo-6-cyanoquinoline. tubitak.gov.tr This highlights a pathway to 6-cyano substituted quinolines, although it starts from a di-substituted quinoline rather than directly from this compound.

Table 1: Synthesis of 6-Substituted 2-Cyanoquinolines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6,8-dibromoquinoline | CuCN, DMF, boiling | 8-bromo-6-cyanoquinoline | 9% | tubitak.gov.tr |

Note: The table includes examples of synthesizing 6-substituted cyanoquinolines, which may involve the in-situ generation or subsequent functionalization of a 2-cyanoquinoline intermediate.

The synthesis of 4-substituted 2-cyanoquinolines can be achieved through various synthetic routes. One approach involves the reaction of 2-nitrobenzylcyanide carbanions with acrylonitrile (B1666552) to yield 4-cyanoquinoline N-oxides. researchgate.net Another method demonstrates the reaction of 4-substituted quinoline 1-oxides with methoxide (B1231860) anion in the presence of lead(IV) acetate (B1210297) to produce 4-substituted 2-methoxyquinoline (B1583196) 1-oxides, which could potentially be converted to their 2-cyano analogues. semanticscholar.org

Furthermore, a convenient approach has been developed for the synthesis of 2-(1-ethoxyalkoxy)-3-cyanoquinolines, which can be further transformed into furo[3,4-b]quinolinones. acs.org This indicates the possibility of introducing substituents at the 4-position through manipulation of precursors related to 2-cyanoquinolines.

Table 2: Synthesis of 4-Substituted 2-Cyanoquinolines and Related Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-nitrobenzylcyanide carbanions, acrylonitrile | Base | 4-Cyanoquinoline N-oxides | N/A | researchgate.net |

| 4-substituted quinoline 1-oxide, NaOMe, Pb(OAc)4 | MeOH, reflux | 4-substituted 2-methoxyquinoline 1-oxide | Moderate | semanticscholar.org |

Development of Diverse Functionalized Quinoline Scaffolds

The strategic use of this compound and related intermediates has led to the development of a vast array of functionalized quinoline scaffolds. nih.gov The ability to introduce substituents at various positions, including C2, C3, C4, C6, and C8, allows for the fine-tuning of the molecule's properties for various applications. researchgate.netacs.org

Multicomponent reactions have also emerged as a powerful tool for the synthesis of diverse quinoline scaffolds, offering high atom economy and the ability to construct complex molecules in a single step. researchgate.net While not always starting directly from this compound, these methods often produce functionalized quinolines that could also be accessed through derivatization of this key intermediate.

The deoxygenative C2-heteroarylation of quinoline N-oxides provides a facile route to α-triazolylquinolines, showcasing the potential for introducing complex heterocyclic moieties at the 2-position. beilstein-journals.org This further underscores the importance of quinoline N-oxides as versatile platforms for the synthesis of novel and diverse quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyanoquinoline 1-oxide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves nitration or cyanation of quinoline derivatives. For example, nitration of quinoline 1-oxide with benzoyl nitrate yields hydroxyquinoline intermediates, which can be further functionalized . Optimize conditions by:

- Monitoring reaction temperature (exothermic nitration requires controlled cooling).

- Using anhydrous solvents to avoid side reactions.

- Validating product purity via HPLC or NMR .

- Table : Key parameters for synthesis optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (nitration) | Prevents decomposition |

| Solvent | Acetonitrile/DMF | Enhances solubility |

| Reaction Time | 4–6 hours | Maximizes conversion |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm cyano group presence via NMR (peak ~110–120 ppm) .

- Mass Spectrometry : Verify molecular ion peak matching theoretical mass (e.g., m/z 185.18 for ).

- Elemental Analysis : Ensure C, H, N percentages align with calculated values (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Toxicity : Analogous compounds like 4-nitroquinoline 1-oxide are tumorigenic; assume similar risks .

- Mitigation : Use fume hoods, nitrile gloves, and closed systems for reactions. Monitor airborne particulates with LC-MS-grade filters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported genotoxicity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Purity Variability : Impurities (e.g., nitro byproducts) can skew assays. Validate purity via HPLC before testing .

- Assay Sensitivity : Use yeast recombination assays (as in 4-nitroquinoline studies) for high-resolution genotoxicity profiling .

- Data Analysis Framework :

| Factor | Potential Impact | Resolution Strategy |

|---|---|---|

| Compound Stability | Degradation in aqueous media | Use fresh DMSO stocks |

| Cell Line Variability | Differential metabolite activation | Standardize using diploid yeast strains |

Q. What experimental design principles apply to studying the mechanism of action of this compound in oxidative stress pathways?

- Methodological Answer :

- Hypothesis Testing : Use PICO framework (Population: cell lines; Intervention: dose gradients; Comparison: untreated controls; Outcome: ROS levels) .

- Controls : Include antioxidants (e.g., NAC) to isolate ROS-specific effects .

- Table : Key assays for mechanistic studies

| Assay | Target | Protocol Reference |

|---|---|---|

| DCFH-DA | Intracellular ROS | |

| Comet Assay | DNA strand breaks | |

| qPCR | Nrf2 pathway genes |

Q. How can computational modeling guide the optimization of this compound derivatives for target selectivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity for quinoline-binding enzymes (e.g., cytochrome P450) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.